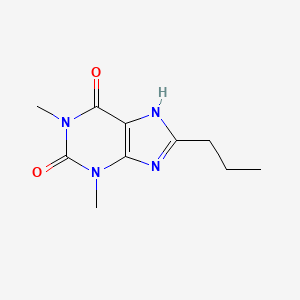
8-Propyltheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Propyltheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . This compound, with the chemical formula C10H14N4O2, is characterized by the addition of a propyl group at the 8th position of the theophylline molecule .
準備方法
The synthesis of 8-Propyltheophylline typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the process .
化学反応の分析
8-Propyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted derivatives of this compound.
科学的研究の応用
8-Propyltheophylline has several applications in scientific research:
Biology: It serves as a tool in studying the effects of methylxanthines on cellular processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 8-Propyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .
類似化合物との比較
8-Propyltheophylline can be compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, widely used in respiratory therapy.
Caffeine: Another methylxanthine with more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines .
特性
CAS番号 |
2850-41-1 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
1,3-dimethyl-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |
InChIキー |
LMQXNURVVYWBSR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


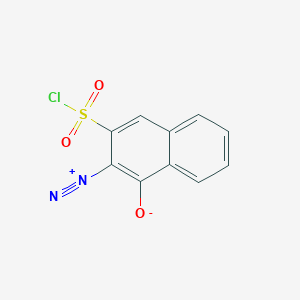
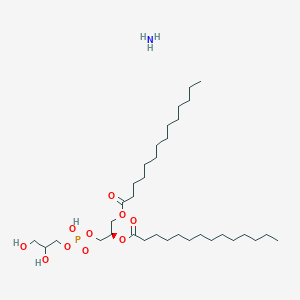
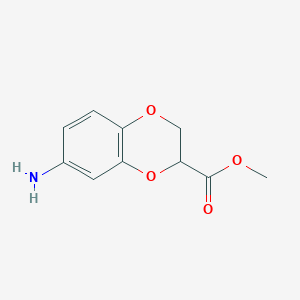
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
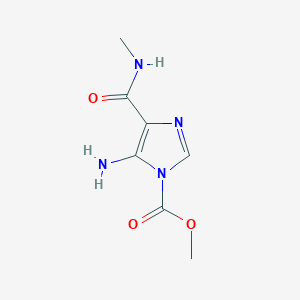
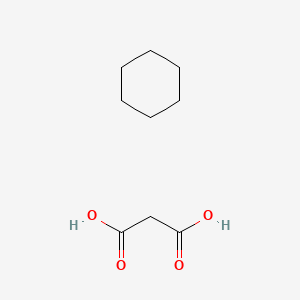
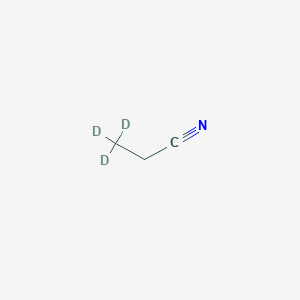
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
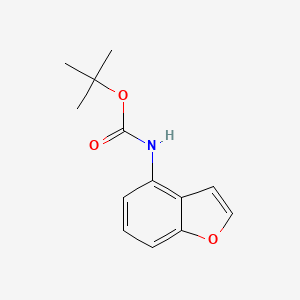
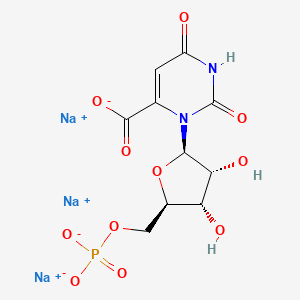
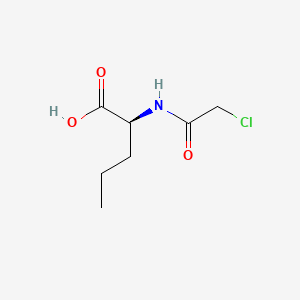
![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
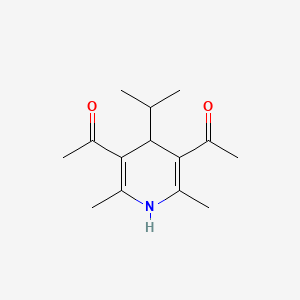
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
